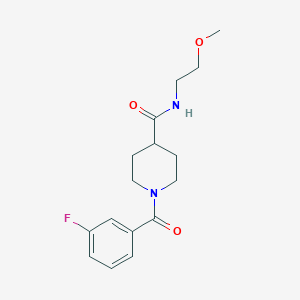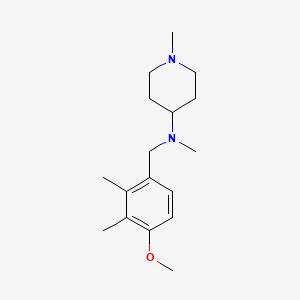![molecular formula C26H20F7N3O2 B4538146 N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4538146.png)
N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide
Descripción general
Descripción
The investigation into complex organic compounds, including those with heptafluorobutanamide groups, is a critical area of research in organic chemistry, aiming to understand their synthesis, structure, and properties. These studies contribute to the development of new materials and pharmaceuticals.
Synthesis Analysis
A study by Lum et al. (2020) discusses the identification of thermolabile psychoactive compounds and their derivatization using heptafluorobutyric anhydride (HFBA) for mass spectrometric analysis, suggesting methods that could potentially be applied to similar compounds for analysis purposes (Lum, Brettell, Brophy, & Hibbert, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography and NMR spectroscopy, providing insights into the bonding, geometry, and electron distribution within these molecules. For instance, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate was determined, highlighting the importance of hydrogen bonding in stabilizing molecular structures (Soriano-garcia, Toscano, Alcocer, Cruz, & García, 1984).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve derivatization, halogenation, and the formation of molecular complexes, as detailed in various studies. For example, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) highlights the reactivity of certain functional groups and the potential for modification (Itoh, Sakamoto*, Miyazawa, & Kikugawa, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubilities, are influenced by their molecular structures. The presence of fluorinated groups, for example, significantly affects these properties, as seen in the synthesis and characterization of fluorine-containing oligomers (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present in the compound. Studies such as the one by Ishihara, Ohara, and Yamamoto (2003) on amide formation from carboxylic acids and amines catalyzed by boronic acid derivatives shed light on the chemical behaviors of related compounds (Ishihara, Ohara, & Yamamoto, 2003).
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties of Functionalized Polymers
A study by Abdelwahab et al. (2019) on the antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with different amino compounds suggests potential biomedical applications. Such chemical modifications enhance biological activities, indicating that functionalized compounds like N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide could be explored for similar applications (Abdelwahab, El‐Barbary, El-Said, el naggar, & Elkholy, 2019).
Identification of Thermolabile Psychoactive Compounds
Lum et al. (2020) identified a new class of thermolabile psychoactive compounds using gas chromatography-mass spectrometry and chemical derivatization. This demonstrates the importance of analytical methods in identifying and characterizing novel compounds, which could apply to the analysis and potential applications of N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide in research and forensic science (Lum, Brettell, Brophy, & Hibbert, 2020).
Synthetic Route and Characterization of Bioactive Derivatives
The synthesis and characterization of bioactive derivatives, as demonstrated by Moussa et al. (2023), illustrate the potential of N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide for application in the development of new pharmaceuticals and materials. Their research on the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives highlights the importance of novel synthetic methodologies in medicinal chemistry (Moussa, Paz, Judeh, Alzamly, Saadeh, Asghar, Alsaedi, Masoud, Almeqbaali, Estwani, Aljaberi, Al‐Rooqi, & Ahmed, 2023).
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[4-[(E)-C-methyl-N-[[2-(4-phenylphenyl)acetyl]amino]carbonimidoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F7N3O2/c1-16(35-36-22(37)15-17-7-9-20(10-8-17)19-5-3-2-4-6-19)18-11-13-21(14-12-18)34-23(38)24(27,28)25(29,30)26(31,32)33/h2-14H,15H2,1H3,(H,34,38)(H,36,37)/b35-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWUIYZLIIKZEB-QNVXDBMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{(1E)-1-[2-(biphenyl-4-ylacetyl)hydrazinylidene]ethyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclohexyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4538065.png)


![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4538080.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4538087.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide](/img/structure/B4538119.png)
![2-{[4-(2-methoxyethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4538123.png)
![4-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4538125.png)

![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4538142.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538145.png)
![[1-(4-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4538149.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4538151.png)